Cas no 1263377-32-7 (3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane)

3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane structure
1263377-32-7 structure
Product Name:3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane
CAS No:1263377-32-7
MF:C4H5Br2F3
MW:269.885710477829
MDL:MFCD17079027
CID:2854803
Update Time:2025-07-16

3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane
    • Propane, 3-bromo-2-(bromomethyl)-1,1,1-trifluoro-
    • MDL: MFCD17079027
    • Inchi: 1S/C4H5Br2F3/c5-1-3(2-6)4(7,8)9/h3H,1-2H2
    • InChI Key: IRARAEMEIJMJJN-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(CBr)CBr

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3

3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
044408-5g
3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane
1263377-32-7
5g
£446.00 2022-03-01
Fluorochem
044408-1g
3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane
1263377-32-7
1g
£158.00 2022-03-01
Fluorochem
044408-250mg
3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane
1263377-32-7
250mg
£79.00 2022-03-01
Fluorochem
044408-25g
3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane
1263377-32-7
25g
£1424.00 2022-03-01
eNovation Chemicals LLC
Y1251585-250mg
3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane
1263377-32-7 97%
250mg
$170 2024-06-05
eNovation Chemicals LLC
Y1251585-1g
3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane
1263377-32-7 97%
1g
$250 2024-06-05
eNovation Chemicals LLC
Y1251585-5g
3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane
1263377-32-7 97%
5g
$535 2024-06-05
eNovation Chemicals LLC
Y1251585-25g
3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane
1263377-32-7 97%
25g
$2720 2023-05-17
Oakwood
044408-250mg
3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane
1263377-32-7 97%
250mg
$95.00 2024-07-19
Oakwood
044408-1g
3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane
1263377-32-7 97%
1g
$193.00 2024-07-19

Additional information on 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane

Professional Introduction to 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane (CAS No. 1263377-32-7)

3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane, with the chemical formula C₄H₅Br₂F₃, is a significant compound in the realm of organic synthesis and pharmaceutical development. This compound is characterized by its unique structural features, which include the presence of two bromine atoms and a bromomethyl group, positioned on a trifluoromethyl-substituted propane backbone. The CAS number 1263377-32-7 provides a unique identifier for this substance, ensuring precise classification and reference in scientific literature and industrial applications.

The molecular structure of 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane imparts distinct reactivity patterns that make it a valuable intermediate in the synthesis of more complex molecules. The trifluoromethyl group enhances the compound's stability and lipophilicity, while the bromomethyl functionality allows for further functionalization via nucleophilic substitution reactions. These attributes have positioned this compound as a key building block in the development of novel pharmaceuticals and agrochemicals.

In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability in drug candidates. The trifluoromethyl group, in particular, is widely recognized for its ability to improve pharmacokinetic properties, making it a staple in medicinal chemistry. 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane leverages these benefits while offering additional synthetic versatility through its bromine substituents.

One of the most compelling applications of 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane lies in its role as a precursor in the synthesis of bioactive molecules. Researchers have utilized this compound to develop new analogs with potential therapeutic applications. For instance, modifications of the bromomethyl group have been explored to create derivatives with anti-inflammatory or antiviral properties. The trifluoromethyl moiety further contributes to the molecular characteristics that can modulate receptor binding affinity and metabolic resistance.

The synthetic pathways involving 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane are diverse and well-documented. One common approach involves the reaction of 2-bromo-1-chloro-1,1-difluoro-propane with sodium bromide under controlled conditions to introduce additional bromine atoms. This method highlights the compound's utility as a scaffold for introducing multiple functional groups with high precision. Additionally, palladium-catalyzed cross-coupling reactions have been employed to further diversify the molecular architecture derived from this intermediate.

Recent advancements in fluorinated drug discovery have underscored the importance of intermediates like 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane. Studies have demonstrated that fluorine atoms can significantly influence drug efficacy by altering electronic distributions and steric interactions at binding sites. The incorporation of such moieties into drug candidates has led to compounds with improved pharmacological profiles. For example, researchers have synthesized kinase inhibitors featuring trifluoromethyl groups that enhance binding affinity and reduce off-target effects.

The industrial significance of 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane extends beyond academic research. Pharmaceutical companies and specialty chemical manufacturers rely on this compound to streamline synthetic routes for high-value products. Its availability through multiple synthetic routes ensures scalability and cost-effectiveness for large-scale production. Moreover, the compound's stability under various reaction conditions makes it suitable for industrial processes that require stringent quality control.

In conclusion, 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane (CAS No. 1263377-32-7) represents a cornerstone in modern synthetic chemistry and pharmaceutical development. Its unique structural features—comprising multiple reactive sites and lipophilic enhancements—make it an indispensable tool for chemists seeking to develop innovative therapeutics. As research continues to uncover new applications for fluorinated compounds, this intermediate will undoubtedly remain at the forefront of molecular innovation.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd